2,2,2-Trifluor-1-phenyl-1-(trifluormethyl)ethylmethacrylat

Übersicht

Beschreibung

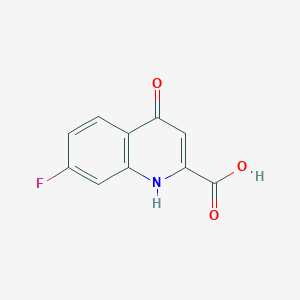

“2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate” is a semi-fluorinated monomer . It is a low refractive index polymer used for cladding layers in optical waveguides and is known for its transparency and low surface tension .

Synthesis Analysis

This compound can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . Another related compound, 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride, can be synthesized from 2,2,2-Trifluoro-1-phenyl-ethylamine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H5F3O . The molecular weight is 174.1199 .Chemical Reactions Analysis

The compound undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 165-166 °C (lit.) and a density of 1.24 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthese von Hochleistungs-Polymeren

Diese Verbindung wird bei der Synthese neuer fluorierter Polymere verwendet, die sich durch ein hohes durchschnittliches Molekulargewicht, hervorragende thermische Stabilität und überlegene Filmbildungseigenschaften auszeichnen . Diese Polymere finden aufgrund ihrer Robustheit und Haltbarkeit Anwendungen in fortschrittlichen Beschichtungen, Luftfahrtmaterialien und der Elektronik.

Entwicklung von Acryl-Schutzbeschichtungen

Das Monomer kann zu Poly(TFEMA) polymerisiert werden, das als Basismaterial für Acryl-Schutzbeschichtungen dient . Diese Beschichtungen werden aufgrund ihrer chemischen Beständigkeit geschätzt und dienen zum Schutz von Metalloberflächen und -strukturen in rauen Umgebungen.

Organokatalyse

2,2,2-Trifluor-1-phenyl-1-(trifluormethyl)ethylmethacrylat wird als Organokatalysator für die Oxidation von tertiären Aminen und Azinen zu N-Oxidsalkenen verwendet . Diese Anwendung ist im Bereich der grünen Chemie von Bedeutung, da Katalysatoren Reaktionen ohne den Einsatz gefährlicher Reagenzien ermöglichen.

Pharmazeutische Anwendungen

Verbindungen, die die Trifluormethylgruppe enthalten, wie die in Frage stehende, sind Teil der Struktur mehrerer von der FDA zugelassener Medikamente . Diese Medikamente zeigen eine Reihe pharmakologischer Aktivitäten, und die Trifluormethylgruppe ist aufgrund ihrer einzigartigen Eigenschaften oft ein kritischer Pharmakophor.

Agrochemische Formulierungen

Das Vorhandensein der Trifluormethylgruppe in Agrochemikalien, ähnlich der Struktur von TFEMA, trägt zu verbesserten Pflanzenschutzmitteln bei . Dies liegt an der Fähigkeit der Gruppe, die Bioaktivität und Stabilität der Verbindungen zu verbessern, wodurch sie als Insektizide und Herbizide effektiver werden.

Safety and Hazards

Wirkmechanismus

Target of Action

It is a semi-fluorinated monomer , and such compounds are generally used in the synthesis of high molecular weight materials and coatings .

Mode of Action

Semi-fluorinated monomers like this one are known for their chemical inertness

Biochemical Pathways

It is known to be used in the synthesis of new aromatic 3f polymers . These polymers could potentially interact with various biochemical pathways depending on their final application.

Biochemische Analyse

Biochemical Properties

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in polymerization processes, such as polymerases and transferases. These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, thereby influencing the rate and efficiency of polymerization reactions .

Cellular Effects

The effects of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to altered cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the binding of transcription factors to DNA, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to heat or light. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can be used safely in various experimental settings. At high doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound can be used effectively without causing harm .

Metabolic Pathways

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic activity .

Transport and Distribution

Within cells and tissues, 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its effects .

Eigenschaften

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYAZQDOFPKNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564650 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130540-87-3 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

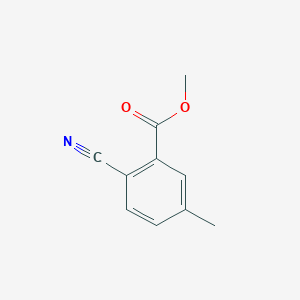

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)